molecular formula C8H13NO2S B8555269 Ethyl 2-thioxopiperidine-4-carboxylate

Ethyl 2-thioxopiperidine-4-carboxylate

Cat. No.: B8555269
M. Wt: 187.26 g/mol
InChI Key: YZXOURBAYLIDFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-thioxopiperidine-4-carboxylate is a heterocyclic compound featuring a piperidine ring substituted with a thioxo (C=S) group at position 2 and an ethyl ester (COOEt) at position 2. This structure confers unique physicochemical properties, such as increased lipophilicity and altered hydrogen-bonding capacity compared to oxygen-containing analogs (e.g., carbonyl derivatives). The compound is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research, though its specific applications remain understudied in the provided evidence.

Properties

Molecular Formula

C8H13NO2S

Molecular Weight

187.26 g/mol

IUPAC Name

ethyl 2-sulfanylidenepiperidine-4-carboxylate

InChI

InChI=1S/C8H13NO2S/c1-2-11-8(10)6-3-4-9-7(12)5-6/h6H,2-5H2,1H3,(H,9,12)

InChI Key

YZXOURBAYLIDFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCNC(=S)C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key compounds for comparison include:

Compound Name CAS Molecular Formula Molecular Weight Functional Groups
Ethyl 2-thioxopiperidine-4-carboxylate Not provided C₈H₁₃NO₂S ~187.3 Thioxo (C=S), ester (COOEt)
Ethyl piperidine-4-carboxylate 1126-09-6 C₈H₁₅NO₂ 157.21 Piperidine, ester
Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate 80142-03-6 C₁₄H₁₆FNO₂ 249.28 Fluorophenyl, ester
Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate 351156-51-9 C₁₉H₂₃NO₂S 329.46 Thiophene, amino, ester
Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate 173943-92-5 C₁₇H₂₃NO₄ 305.37 Hydroxyl, ester, phenyl
Key Observations:
  • Thioxo vs. Carbonyl: The thioxo group in this compound replaces the carbonyl oxygen in analogs like Ethyl piperidine-4-carboxylate.
  • Substituent Effects : The fluorophenyl group in Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate introduces electronegativity and aromaticity, altering solubility and reactivity compared to the simpler thioxo derivative .

Physicochemical Properties

  • Solubility : Thioxo groups reduce water solubility compared to carbonyl analogs but enhance lipid membrane permeability.
  • Stability : Sulfur’s susceptibility to oxidation may limit shelf life unless stabilized under inert conditions.

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